
N,2,3-Trimethylbutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,2,3-Trimethylbutan-1-amine;hydrochloride” is an organic compound . It is also known by its IUPAC name "2,3,3-trimethylbutan-1-amine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H . Physical And Chemical Properties Analysis
“this compound” appears as a powder . It has a molecular weight of 151.68 . The compound should be stored at room temperature .Scientific Research Applications
Polyelectrolyte Interactions : The kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol in dioxane has been studied, highlighting the interactions in polyelectrolytes and their reactivity (Kawabe & Yanagita, 1971).
Asymmetric Synthesis in Organic Chemistry : A study on the asymmetric synthesis of α-branched amines via Rh(III)-catalyzed C–H bond functionalization shows the role of this compound in organic synthesis (Wangweerawong, Bergman, & Ellman, 2014).
Enzymatic Resolution in Chemical Synthesis : Enzymatic resolution involving 3-hydroxy-4-(tosyloxy)butanenitrile, related to N,2,3-Trimethylbutan-1-amine hydrochloride, was studied for the synthesis of specific compounds like GABOB and Carnitine Hydrochloride (Kamal, Khanna, & Krishnaji, 2007).
Chemical Structure and Bonding : Research on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including N,2,3-Trimethylbutan-1-amine hydrochloride, explores molecular interactions and bonding (Castaneda, Denisov, & Schreiber, 2001).
Thermal and Catalytic Dehydrogenation Reactions : A study on the thermal and catalytic dehydrogenation reactions of amine-thioboranes includes insights into the behavior of compounds like N,2,3-Trimethylbutan-1-amine hydrochloride under various conditions (Robertson, Haddow, & Manners, 2012).
Electrochemiluminescence Studies : The study of electrochemiluminescence of ruthenium (II) tris(bipyridine) encapsulated in sol-gel glasses, involving tertiary amines like N,2,3-Trimethylbutan-1-amine hydrochloride, provides insights into the role of these compounds in electrochemiluminescence (Collinson, Novák, Martín, & Taussig, 2000).
Environmental Applications : A study on the separation of amine-insoluble species by flotation with nano and microbubbles highlights the environmental applications of such compounds (Calgaroto, Azevedo, & Rubio, 2016).
Synthesis and Characterization in Nanotechnology : The synthesis and characterization of amine-functionalized silica, involving compounds related to N,2,3-Trimethylbutan-1-amine hydrochloride, are crucial in nanotechnology and material science (Soto-Cantu, Cueto, Koch, & Russo, 2012).
properties
IUPAC Name |
N,2,3-trimethylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)7(3)5-8-4;/h6-8H,5H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHWVGPETGRBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylthiazole-5-carboxamide](/img/structure/B2699966.png)
![1,1-Difluoro-6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2699968.png)
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699971.png)
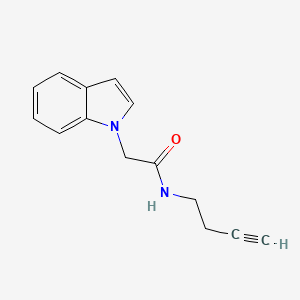
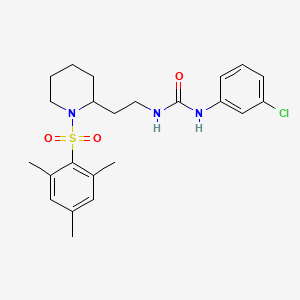
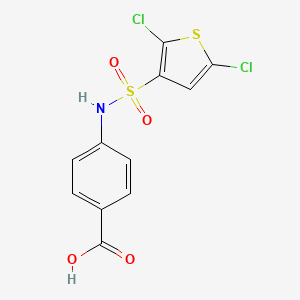
![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2699976.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2699977.png)
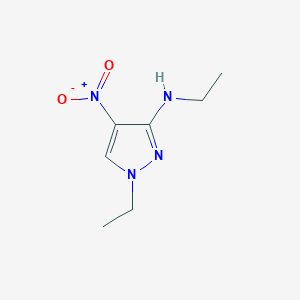
![1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one](/img/structure/B2699982.png)
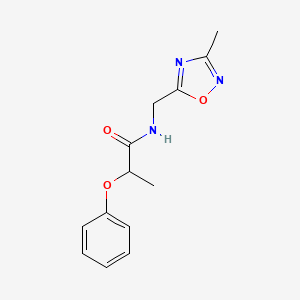

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)
![2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2699988.png)